molecular formula C40H40N12Na4O16S4 B1674187 Fluorescent brightener 24 CAS No. 12224-02-1

Fluorescent brightener 24

Cat. No. B1674187
CAS RN: 12224-02-1
M. Wt: 1165 g/mol
InChI Key: FUFMEQTUGKXEQF-YZNHWISSSA-J
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Description

Fluorescent brightener 24, also known as Optical Brightener 24 or Basic Yellow 7, is a chemical compound used as a fluorescent whitening agent . It is a fluorescent brightening agent of a stilbene type . It is used in the textile and paper industry .


Molecular Structure Analysis

The molecular formula of Fluorescent brightener 24 is C40H40N12Na4O16S4 . The molecular weight is 1165.04 . The exact mass is 1118.14000 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fluorescent brightener 24 include a molecular weight of 1165.04 and a molecular formula of C40H40N12Na4O16S4 . It is moderately toxic by ingestion, intraperitoneal, subcutaneous, and intravenous routes .

Scientific Research Applications

Photopolymerization Initiators

Fluorescent brighteners, including compounds like triazinylstilbene, are effective as photoinitiators for polymerization when exposed to LED light. These brighteners have strong near-UV-visible absorption properties and fluorescent characteristics, allowing them to initiate high-performance photopolymerizations in combination with diaryliodonium salt. They are particularly efficient in free radical polymerizations of acrylate and can overcome oxygen inhibition even under low LED light intensity (Zuo et al., 2016).

Bioimaging Applications

Fluorescent brighteners have significant potential in bioimaging. Techniques such as photobleaching and photoactivation, using fluorescent proteins as fusion tags, have transformed cell biology by enabling tracking of protein behavior in living cells. These methods, utilizing fluorescent-based technologies, reveal new aspects of protein dynamics and biological processes they regulate (Lippincott-Schwartz et al., 2003).

Enhancing Fluorescence in Imaging

Fluorescent brighteners are also used to enhance the effectiveness of fluorescent proteins in imaging. A guide to choosing fluorescent proteins discusses the diversity of fluorescent proteins (FPs) and their applications in biological imaging. Brighteners can be instrumental in maximizing the effectiveness of these proteins in various experimental setups (Shaner et al., 2005).

Water-Based Coating and LED-Assisted Hydrogel Synthesis

Another innovative application of fluorescent brighteners is in the development of high-performance water-based coatings and the synthesis of hydrogels assisted by LED light. These applications utilize brighteners as active photoinitiators, demonstrating the versatility of these compounds beyond traditional uses (Zuo et al., 2018).

Optical Data Storage

Fluorescent brighteners have potential applications in molecular-scale opto-electronics. Their fluorescent properties can be manipulated for use in digital fluorescent molecular photoswitches, which may find application in erasable optical data storage elements (Irie et al., 2002).

Textile Wastewater Treatment

In the context of environmental applications, the study of optical brighteners in textile wastewater highlights their low degradation ratio and the challenges in removing them from wastewater. This research is crucial in understanding the environmental impactof these compounds and developing effective treatment methods (Salas et al., 2019).

Plant Bioimaging

Fluorescent brighteners are instrumental in plant bioimaging. The use of green fluorescent protein and its variants has greatly enhanced the study of plant cells, overcoming limitations associated with traditional microscopy. Brighteners play a key role in visualizing gametophyte development, fertilization, and early embryo patterning in plants (Brandizzi et al., 2002).

Tissue Culture Lighting

Brighteners are used to modify the lighting conditions in tissue cultures. The use of fluorescent lighting, including LEDs, is crucial in multiple-layer tissue cultures and transplants production. The lighting affects plant development stages, and the introduction of brighteners can optimize these conditions for better growth and development (Fang & Jao, 2000).

Biomedical and Optoelectronic Applications

Research has explored the use of fluorescent brighteners in biomedical and optoelectronic applications. These include imaging applications, where brighteners enhance fluorescence for better visualization and diagnostic capabilities. Their role in optoelectronic devices, such as light-emitting diodes and solar energy conversion, demonstrates their versatility and importance in modern technology (Yuan et al., 2016).

Polyester Fiber Applications

In the textile industry, fluorescent brighteners based on benzoxazole are used to enhance the whiteness of polyester fibers. These compounds are synthesized using simple reactions and are characterized for their fastness and whiteness measurement, demonstrating their applicability in improving the aesthetic qualities of textiles (Um, 2007).

Plant Reproduction Studies

Fluorescent brighteners like SCRI Renaissance 2200 are used as versatile dyes in studying plant reproduction. They are crucial in confocal laser scanning microscopy for identifying tissue types and understanding the reproductive processes in plants, demonstrating their utility in botanical research (Musielak et al., 2015).

Safety And Hazards

Fluorescent brightener 24 is moderately toxic by ingestion, intraperitoneal, subcutaneous, and intravenous routes. It is a skin and eye irritant. When heated to decomposition, it emits very toxic fumes of SOx, Na2O, and NOx .

Future Directions

The future directions of research on Fluorescent brightener 24 and similar compounds could involve the development of brighter far-red dyes, which are of more limited use for imaging in plants due to their autofluorescence . Additionally, better understanding of these compounds is essential for bioengineering efforts and for designing efficient strategies of industrial deconstruction of the cell wall-derived biomass and its saccharification .

properties

IUPAC Name

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b8-7+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFMEQTUGKXEQF-YZNHWISSSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N12Na4O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1165.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescent brightener 24

CAS RN

12224-02-1, 12768-91-1
Record name Fungiqual
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012224021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrasodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Fluorescent Brightener 87
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 24
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0419JUT1K5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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